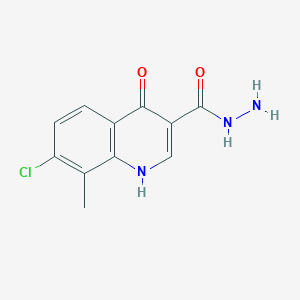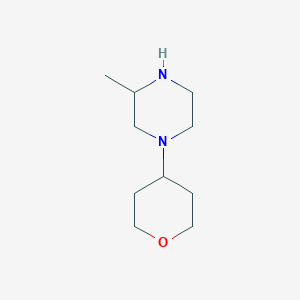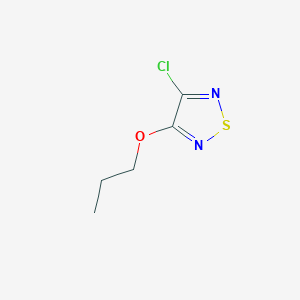
Propanamide, 3-(propylamino)-N-2-thiazolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 3-(propylamino)-N-2-thiazolyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a thiazole ring, which is further substituted with a propylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanamide, 3-(propylamino)-N-2-thiazolyl- typically involves the reaction of propanoic acid with thiazole derivatives under specific conditions. One common method involves the condensation reaction between propanoic acid and a thiazole derivative in the presence of a dehydrating agent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of propanamide, 3-(propylamino)-N-2-thiazolyl- can be achieved through a continuous process involving the reaction of propanoic acid with ammonium hydroxide and thiazole derivatives. The reaction mixture is heated gradually in a reactor equipped with rectifying columns to extract liquid solutions continuously. The final product is obtained through processes such as reduced pressure distillation, recrystallization, filtering, and drying .
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, 3-(propylamino)-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like halogens and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted thiazole derivatives with various functional groups.
Applications De Recherche Scientifique
Propanamide, 3-(propylamino)-N-2-thiazolyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of propanamide, 3-(propylamino)-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: A simpler amide with a similar backbone but lacking the thiazole ring.
Thiazole Derivatives: Compounds containing the thiazole ring but with different substituents.
Propylamino Compounds: Compounds with a propylamino group attached to different backbones.
Uniqueness
Propanamide, 3-(propylamino)-N-2-thiazolyl- is unique due to the combination of the propanamide group, thiazole ring, and propylamino substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less substituted analogs .
Propriétés
Numéro CAS |
748707-64-4 |
|---|---|
Formule moléculaire |
C9H15N3OS |
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
3-(propylamino)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C9H15N3OS/c1-2-4-10-5-3-8(13)12-9-11-6-7-14-9/h6-7,10H,2-5H2,1H3,(H,11,12,13) |
Clé InChI |
WTQOHRZSYYPTDI-UHFFFAOYSA-N |
SMILES canonique |
CCCNCCC(=O)NC1=NC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12117412.png)
![1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12117436.png)


![Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12117452.png)
![3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B12117455.png)


![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B12117465.png)
![5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12117468.png)


![5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B12117483.png)
